N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-2-11-28-17-12-25(16-9-5-14(21)6-10-16)24-18(17)20(27)23-15-7-3-13(4-8-15)19(22)26/h3-10,12H,2,11H2,1H3,(H2,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKAZSIPRBDHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, where a propyl halide reacts with a hydroxyl-substituted pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., propyl bromide), nucleophiles (e.g., amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The dichlorophenyl and trifluoromethyl groups in analogs enhance receptor affinity (e.g., CB1 IC₅₀ = 0.139 nM in ) compared to the target compound’s single 4-fluorophenyl group.
- Carboxamide Modifications : The carbamoyl group in the target compound may improve hydrogen-bonding capacity versus methoxy or acetyl groups in analogs .
- Propoxy vs. Ether/Oxy Substituents : The 4-propoxy group in the target compound likely increases steric bulk compared to smaller substituents like methyl or benzyloxy groups.
Structural Conformations and Crystallography
- Dihedral Angles : In fluorophenyl-containing chalcone analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one), dihedral angles between aryl rings range from 7.14° to 56.26°, influencing planarity and intermolecular interactions .
- SHELX Refinement : Pyrazoline structures in were resolved using SHELX software , suggesting similar methodologies could apply to the target compound’s structural analysis.
Biological Activity
N-(4-carbamoylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, characterized by the presence of a 4-carbamoylphenyl group, a 4-fluorophenyl group, and a propoxy substituent. These structural components contribute to its unique chemical reactivity and biological activity.
| Structural Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered aromatic ring containing two nitrogen atoms. |
| 4-Carbamoylphenyl Group | Enhances solubility and potential interactions with biological targets. |
| 4-Fluorophenyl Group | May influence pharmacokinetics and receptor binding affinity. |
| Propoxy Substituent | Affects lipophilicity and membrane permeability. |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
- Antioxidant Activity : These compounds may scavenge free radicals, reducing oxidative stress in cells.
- Modulation of Signaling Pathways : They can influence pathways related to cell proliferation and apoptosis, potentially impacting cancer cell growth.
Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory activities. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
Anticancer Activity
Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. A series of studies reported that certain pyrazole compounds effectively inhibited tumor growth in vitro and in vivo models .
Antimicrobial Effects
This compound has also shown potential antimicrobial activity against various bacterial strains. In vitro studies revealed promising results against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives, highlighting their therapeutic potential:
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that showed significant inhibition of inflammatory markers in animal models .
- Anticancer Properties : Research demonstrated that specific pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis via mitochondrial pathways .
- Antimicrobial Efficacy : In vitro testing against various bacterial strains indicated that certain pyrazole derivatives exhibited strong antimicrobial properties comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
